Octahydro-1H-pyrano[3,4-b]pyridine
Description
Significance of Fused Bicyclic Nitrogen and Oxygen Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are pervasive throughout the sciences. nih.govacs.org Those incorporating nitrogen and oxygen are particularly prominent, forming the core of countless natural products, pharmaceuticals, and agrochemicals. nih.govacs.org The fusion of two such rings to form a bicyclic system, like the pyranopyridine framework, creates a rigid, three-dimensional structure that is of great interest to chemists. rsc.org This rigidity can enhance the binding affinity and selectivity of the molecule to biological targets, a crucial aspect of drug design. colab.ws
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 85% of physiologically active drugs containing such a structure. oalib.com Similarly, oxygen-containing heterocycles are vital scaffolds for drugs, solvents, and fragrances. core.ac.uk The combination of both nitrogen and oxygen atoms in a fused bicyclic system offers a rich chemical space for exploration, leading to diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. rsc.orgcolab.wsnasa.gov
Overview of the Octahydropyranopyridine Framework and its Isomeric Diversity
The octahydropyranopyridine framework consists of a saturated pyridine (B92270) ring (a six-membered ring with one nitrogen atom) fused to a saturated pyran ring (a six-membered ring with one oxygen atom). The specific notation "[3,4-b]" in Octahydro-1H-pyrano[3,4-b]pyridine describes the points of fusion between the parent pyridine ring and the pyran ring.
The versatility of this framework is highlighted by its significant isomeric diversity. The relative positions of the nitrogen and oxygen atoms and the fusion points can be varied to create a range of isomers, each with unique stereochemical and electronic properties. This diversity is critical, as different isomers can exhibit vastly different biological activities.
Key isomers of the octahydropyranopyridine scaffold include:
This compound: The subject of this article, where the pyran ring is fused at the 'b' face of the pyridine ring across carbons 3 and 4.
Octahydro-1H-pyrano[4,3-b]pyridine: An isomer where the fusion is at the 4 and 3 positions of the pyridine ring.
Octahydro-1H-pyrano[3,4-c]pyridine: In this arrangement, the fusion occurs at the 'c' face of the pyridine ring. The synthesis of scaffolds based on this isomer has been explored for the creation of drug-like molecular libraries. core.ac.uk
Octahydro-pyrano[4,3-c]pyridine: This isomer features fusion at the 4,3-c positions and exists in cis- and trans-fused configurations, which can be controlled during synthesis and significantly impact biological activity. nih.gov
The specific stereochemistry at the ring junction atoms further increases the number of possible unique structures, a factor that is crucial in the synthesis of chiral drugs. acs.org
| Isomer Name | Fusion Pattern | Key Characteristics | Reference |
|---|---|---|---|
| This compound | [3,4-b] | Core scaffold with applications in medicinal chemistry. | acs.org |
| Octahydro-1H-pyrano[4,3-c]pyridine | [4,3-c] | Exists in cis- and trans-fused forms; stereochemistry impacts biological activity. | nih.gov |
| Octahydro-1H-pyrano[3,4-c]pyridine | [3,4-c] | Used as a scaffold for creating diverse molecular libraries for drug discovery. | core.ac.uk |
| Pyrano[3,2-b]pyridine | [3,2-b] | Unsaturated analog investigated for anti-inflammatory, antimicrobial, and anticancer properties. | nasa.gov |
Contextual Importance of the this compound Structural Class in Medicinal Chemistry and Materials Science
The true significance of a chemical scaffold lies in its utility. The this compound class and its close relatives have demonstrated considerable importance, primarily in the field of medicinal chemistry.
In Medicinal Chemistry: Derivatives of the this compound scaffold are being actively investigated for their therapeutic potential. acs.org Research has indicated that these compounds can exhibit significant biological effects, including antioxidant and antimicrobial properties. acs.org The mechanism of action often involves the unique three-dimensional structure of the molecule fitting into the active sites of enzymes or receptors, thereby modulating their function and influencing biochemical pathways. acs.org
The broader class of pyranopyridines has been shown to possess a wide array of pharmacological activities. For instance, various pyranopyridine derivatives have been synthesized and evaluated for their potent anticancer activities against several human cancer cell lines. bldpharm.com The related pyrrolopyridine scaffold, specifically (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is a critical intermediate in the synthesis of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic used to treat serious bacterial infections. oalib.com This highlights the value of such fused heterocyclic systems in developing important pharmaceuticals.
| Scaffold Class | Reported Biological Activity | Example Application/Target | Reference |
|---|---|---|---|
| Pyrano[3,2-c]pyridine | Anticancer | Inhibitors of EGFR and VEGFR-2 kinases. | bldpharm.com |
| This compound | Antioxidant, Antimicrobial | Potential therapeutic uses. | acs.org |
| Pyrido[2,3-d]pyrimidine | Anti-histaminic | Inhibition of immunologically triggered histamine (B1213489) release. | colab.ws |
| Octahydropyrrolo[3,4-b]pyridine | Antibacterial | Key intermediate for the antibiotic Moxifloxacin. | oalib.com |
In Materials Science: While the primary focus of research on this compound has been its pharmaceutical applications, its structural features suggest potential utility in materials science. Chemical suppliers often categorize this compound under headings for materials science, such as ligands for metal-organic frameworks (MOFs) or monomers for polymers. However, documented research in these areas is currently limited. The rigid bicyclic structure and the presence of nitrogen and oxygen donor atoms could theoretically make it a useful building block for creating complex, functional materials. For example, related nitrogen heterocycles like naphthyridines have been investigated as corrosion inhibitors, demonstrating a materials-protection application. Future research may yet unlock the potential of the this compound scaffold in this emerging field.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2 |
InChI Key |
AWUHIBIWUREKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCOCC2NC1 |
Origin of Product |
United States |
Chemical Transformations and Derivatization of Octahydropyranopyridine Scaffold
Functional Group Interconversions within the Core Structure
Functional group interconversion (FGI) is a key strategy for modifying the octahydropyranopyridine scaffold. fiveable.me These reactions involve the transformation of one functional group into another, often through oxidation or reduction, without altering the fundamental carbon skeleton. fiveable.meimperial.ac.uk
The octahydro-1H-pyrano[3,4-b]pyridine scaffold can undergo oxidation to introduce new functional groups, such as hydroxyl (–OH) or carbonyl (C=O) moieties. evitachem.com The specific outcome of the oxidation depends on the reagent used and the reaction conditions. Strong oxidizing agents are capable of converting C-H bonds to more oxidized states.
For instance, in analogous heterocyclic systems, the nitrogen atom can be oxidized. Pyridine (B92270), the aromatic precursor to the piperidine (B6355638) portion of the scaffold, is oxidized by peracids or hydrogen peroxide to form pyridine-N-oxide. bhu.ac.in This N-oxide derivative exhibits altered reactivity, becoming more susceptible to both electrophilic and nucleophilic substitution at specific positions on the ring. bhu.ac.in While the this compound system is saturated, the nitrogen atom remains a potential site for oxidation.
Common oxidizing agents used for such heterocyclic systems are listed in the table below.
| Oxidizing Agent | Potential Product | Reference |
| Potassium permanganate (B83412) (KMnO₄) | Hydroxyl or Carbonyl Derivatives | evitachem.com |
| Chromium trioxide (CrO₃) | Carbonyl Derivatives | evitachem.com |
| Peracids (e.g., H₂O₂) | N-oxide Derivatives (in analogous aromatic systems) | bhu.ac.in |
In a related bicyclic system, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride, oxidation would similarly be expected to target the nitrogen atoms or susceptible carbon positions, potentially leading to N-oxides or hydroxylated derivatives, depending on the chosen reagents and conditions.
Reduction reactions are employed to decrease the oxidation state of functional groups on the scaffold. evitachem.com Since the this compound core is already fully saturated, reduction reactions are primarily relevant for derivatives that have been previously functionalized with reducible groups, such as carbonyls, N-oxides, or other unsaturated moieties introduced through prior synthetic steps.
For example, a carbonyl group introduced via oxidation could be reduced to a secondary alcohol using common reducing agents. The choice of reductant allows for control over the reaction's selectivity and completeness. fiveable.mesolubilityofthings.com
Key reducing agents and their typical transformations are outlined in the following table.
| Reducing Agent | Transformation | Reference |
| Sodium borohydride (B1222165) (NaBH₄) | Reduces ketones and aldehydes to alcohols. | fiveable.meevitachem.com |
| Lithium aluminum hydride (LiAlH₄) | A powerful agent that reduces carbonyls and other functional groups like amides or esters that could be present on derivatives. | fiveable.meimperial.ac.ukevitachem.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Reduces various unsaturated groups; can be used for the deoxygenation of N-oxides. | vanderbilt.edu |
For the analogous system, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride, if it were first oxidized to an N-oxide, a subsequent reduction step could regenerate the parent amine functionality. This two-step sequence is a common strategy in heterocyclic chemistry to achieve substitutions that are otherwise difficult.
Substitution Reactions for Scaffold Diversification
Substitution reactions are fundamental to introducing a wide array of chemical groups onto the octahydropyranopyridine framework, enabling the fine-tuning of its properties. evitachem.com These reactions can proceed through various mechanisms, primarily involving the nucleophilic nitrogen atom.
In the context of the saturated this compound system, the most prominent substitution pathway involves the secondary amine acting as a nucleophile. evitachem.com The lone pair of electrons on the nitrogen atom readily attacks electrophilic species. This reactivity is the basis for N-alkylation and N-acylation, which are discussed in more detail in the following section.
The reactivity of this saturated system contrasts sharply with its aromatic counterpart, pyridine. Pyridine itself is electron-deficient and thus generally undergoes nucleophilic aromatic substitution at the C-2 and C-4 positions, while being deactivated towards electrophilic attack. youtube.comstackexchange.comquimicaorganica.orgyoutube.com In the octahydro derivative, the absence of aromaticity means the ring carbons are not susceptible to these aromatic substitution pathways. Instead, substitution on the carbon skeleton would require more forcing conditions or the introduction of activating functional groups.
The primary substitution pathway is summarized below:
| Reaction Type | Description | Common Reagents | Reference |
| Nucleophilic Attack by Nitrogen | The nitrogen atom of the piperidine ring attacks an electrophile (E+). | Alkyl halides, Acyl chlorides | evitachem.com |
For an analogous system like rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride, which contains two secondary amine nitrogens, nucleophilic substitution pathways would be even more prominent, offering two sites for derivatization.
N-Substitution and Derivatization Strategies
Direct modification of the nitrogen atom is the most common and efficient strategy for diversifying the this compound scaffold and its analogs. This involves N-alkylation, N-acylation, or other reactions that form a new bond to the nitrogen.
A powerful example of N-substitution strategies is demonstrated in the synthesis of derivatives of the isomeric octahydro-1H-pyrano[4,3-c]pyridine system. rsc.org In this work, a parent N-methyl compound was first N-demethylated using vinyl chloroformate. The resulting secondary amine served as a versatile intermediate that was subsequently re-alkylated with various electrophiles to introduce a range of N-substituents. rsc.org This demethylation/re-alkylation sequence provides access to a diverse library of compounds from a single precursor.
The table below details the N-substituents introduced onto the analogous octahydro-1H-pyrano[4,3-c]pyridine scaffold.
| N-Substituent | Reagents for Introduction | Reference |
| Propyl | Propyl iodide | rsc.org |
| Cyclopropylmethyl | Cyclopropanemethyl bromide | rsc.org |
| Phenethyl | Phenethyl bromide | rsc.org |
| 3-Phenylpropyl | 3-Phenylpropyl bromide | rsc.org |
| 4-Phenylbutyl | 4-Phenylbutyl bromide | rsc.org |
This strategy highlights a robust method for scaffold diversification, allowing for the systematic exploration of structure-activity relationships by modifying the nature of the substituent on the nitrogen atom.
Structure Activity Relationship Sar Studies of Octahydropyranopyridine Scaffolds
Elucidation of Structural Determinants for Biological Interaction
The core structure of Octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic framework composed of a fused pyridine (B92270) and a pyran ring. researchgate.net This unique arrangement is a primary determinant of its chemical properties and biological activity. researchgate.net The mechanism of action for this scaffold generally involves interactions with specific molecular targets such as enzymes or receptors. researchgate.net The distinct structure allows it to fit into the active sites of these targets, potentially modulating their function and influencing various biochemical pathways. researchgate.net
Derivatives of the parent compound have been explored for a range of biological activities, including antioxidant and antimicrobial properties. researchgate.net Research indicates that the introduction of different substituents to the core scaffold leads to derivatives with significant and varied biological activities, suggesting broad therapeutic potential. researchgate.net While detailed SAR studies on the this compound scaffold itself are not extensively documented in publicly available research, the activity of its derivatives underscores the importance of the fused pyrano-pyridine core as a pharmacophore. The nitrogen atom in the pyridine ring and the oxygen atom in the pyran ring are key features, likely participating in hydrogen bonding and other non-covalent interactions with biological macromolecules. nih.gov
Impact of Stereochemistry and Conformational Preferences on Biological Activity (e.g., for related pyrrolo[3,2-c]pyridine scaffolds)
Stereochemistry and conformational preferences are critical factors that govern the biological activity of heterocyclic compounds. The spatial arrangement of atoms can dramatically affect a molecule's ability to bind to a specific, chiral biological target.
For related scaffolds, such as pyrrolidines, the presence of up to four stereogenic carbon atoms can lead to numerous stereoisomers, each potentially having a different biological profile due to varied binding modes with enantioselective proteins. nih.govnih.gov The non-planar nature of these saturated rings allows them to explore more three-dimensional space, a feature that can be controlled by the choice of substituents, thereby influencing pharmacological efficacy. nih.govnih.gov
In the context of fused ring systems, these principles are equally important. For instance, studies on pyrrolo[3,2-c]pyridine derivatives, which are being investigated for anticancer and antiarthritic properties, highlight the significance of a rigid scaffold. nih.gov Researchers have utilized the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to replace more flexible bonds in known bioactive molecules, thereby locking in a specific bioactive conformation. nih.gov This strategy led to the design of potent tubulin inhibitors, where the 1H-pyrrolo[3,2-c]pyridine core overlapped effectively with the target's binding site and formed crucial hydrogen bonds. nih.gov This demonstrates that restricting the molecule's conformational flexibility can enhance its interaction with a biological target and improve its potency. nih.gov Furthermore, pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of gastric acid secretion, indicating the versatility of this scaffold. google.com
Analysis of Substituent Effects on Bioactivity Profiles (e.g., for pyrazolo[3,4-b]pyridine derivatives)
The analysis of substituent effects on a core scaffold is a cornerstone of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic properties. The pyrazolo[3,4-b]pyridine scaffold, a bioisostere of the naturally occurring purine (B94841) base, has been extensively studied as a framework for kinase inhibitors, which are critical in cancer therapy. rsc.orgrsc.orgnih.gov
Systematic modifications of this scaffold have led to the discovery of potent and selective inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs). nih.govnih.govnih.gov For example, in the development of TBK1 inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized. nih.gov Initial modifications, such as introducing short alkylamino fragments, did not yield significant activity. nih.gov However, further optimization by introducing different substituents at the R² and R³ positions led to the discovery of compound 15y , which exhibited outstanding potency with an IC₅₀ value of 0.2 nM against TBK1. nih.gov
Similarly, in the search for TRK inhibitors, a scaffold hopping strategy led to the design of pyrazolo[3,4-b]pyridine derivatives. rsc.orgnih.gov The initial hit compound, A01 , had weak activity, but subsequent modifications resulted in compounds like C03 , C09 , and C10 with nanomolar inhibitory activity against TRKA. nih.gov Another study focused on FGFR kinase inhibitors identified compound 7n as a potent and selective agent with significant in vivo antitumor activity. nih.gov
The structure-activity relationships derived from these studies show that the nature and position of substituents on the pyrazolo[3,4-b]pyridine ring are critical. The pyrazolo portion often acts as a hydrogen bond center, while the pyridine ring can engage in π–π stacking interactions with amino acid residues (e.g., phenylalanine) in the kinase binding site. nih.gov
Below is a data table summarizing the bioactivity of selected pyrazolo[3,4-b]pyridine derivatives.
| Compound | Target Kinase | Bioactivity (IC₅₀) | Key Structural Features | Reference |
| 7n | FGFR1 | Potent in vitro & significant in vivo antitumor activity | Substituted 1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 15y | TBK1 | 0.2 nM | Optimized substituents at R² and R³ positions | nih.gov |
| A01 | TRKA | 0.293 µM | Initial hit compound | rsc.orgnih.gov |
| C03 | TRKA | 56 nM | Optimized pyrazolo[3,4-b]pyridine core | rsc.orgnih.gov |
| C09 | TRKA | 57 nM | Optimized pyrazolo[3,4-b]pyridine core | nih.gov |
| C10 | TRKA | 26 nM | Optimized pyrazolo[3,4-b]pyridine core | nih.gov |
| SQ-67563 (3) | CDK1/CDK2 | Potent inhibitor | 1H-Pyrazolo[3,4-b]pyridine | researchwithrutgers.com |
Medicinal Chemistry and Biological Research Applications of Octahydropyranopyridine Scaffolds
Design and Synthesis of Drug-Like Molecular Libraries Incorporating the Octahydropyranopyridine Motif
The synthesis of molecular libraries featuring the octahydropyranopyridine core is a key strategy in the discovery of novel therapeutic agents. These libraries provide a diverse set of compounds for screening against various biological targets. The construction of these scaffolds often involves multi-step synthetic sequences.
For instance, the synthesis of trans-3-(octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols has been achieved through the application of metallated enamine chemistry to 1-methyl-4-(3-methoxyphenyl)1,2,3,6-tetrahydropyridine. rsc.org This approach leads to the formation of a novel 2-oxa-8-azabicyclo[3.3.1]nonane intermediate, which is then converted to the desired pyrano[3,4-c]pyridine structure. rsc.org This methodology allows for the introduction of various substituents, enabling the creation of a library of diverse analogs. rsc.org
Similarly, the synthesis of cis- and trans-3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenols begins with the alkylation of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, followed by cyclization to generate bicyclic enamines. rsc.org Subsequent hydrogenation under different conditions (neutral vs. acidic) yields the trans-fused and cis-fused octahydropyrano[4,3-c]pyridines, respectively. rsc.org Further chemical modifications, such as N-demethylation/re-alkylation and O-demethylation, afford the final phenol (B47542) products. rsc.org
The stereoselective synthesis of specific isomers, such as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an important intermediate for the antibacterial agent moxifloxacin, highlights the advanced synthetic strategies employed. google.comgoogle.com These methods can involve enzymatic resolution of intermediates to achieve high optical purity. google.com
Exploration of Biological Activities and Underlying Mechanisms (excluding clinical human trial data)
Antimicrobial Research
The pyridine (B92270) scaffold is a well-established pharmacophore in the development of antimicrobial agents, with many derivatives exhibiting broad-spectrum activity. nih.govmdpi.com The incorporation of the pyran ring to form the octahydropyranopyridine system can further modulate this activity.
Research has shown that various pyridine derivatives possess significant antibacterial and antifungal properties. mdpi.comnih.gov For example, certain N-alkylated pyridine-based salts have demonstrated good activity against both S. aureus and E. coli. mdpi.comnih.gov Fused pyridine systems, such as pyrazolo[3,4-c]pyridine derivatives, have been synthesized and evaluated for their antimicrobial potential, with some compounds showing slight activity against B. cereus and S. aureus. researchgate.net The pyranopyrimidine scaffold, a related heterocyclic system, has also been identified as a promising source of antimicrobial compounds. asianjpr.com
While direct antimicrobial data for rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine is noted, specific research findings on its antimicrobial activity are part of ongoing investigations into its broader biological profile. General studies on pyridazine (B1198779) derivatives, which share a similar nitrogen-containing heterocyclic core, have also reported antimicrobial and antiviral activities. nih.gov
Anti-inflammatory Investigations
The octahydropyranopyridine framework and related structures are being explored for their potential as anti-inflammatory agents.
The compound rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine is recognized for its anti-inflammatory properties, among other biological activities, though the specific mechanisms are still under detailed investigation.
Derivatives of pyrazolo[3,4-b]pyrazine have been synthesized and evaluated for their anti-inflammatory effects. nih.gov In one study, a 5-acetyl derivative of pyrazolopyrazine demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced rat paw edema model. nih.gov This highlights the potential of this fused heterocyclic system in the development of new anti-inflammatory drugs. Pyrazolo[3,4-b]pyridine derivatives have also been noted for their therapeutic potential in treating a variety of diseases, including those with an inflammatory component. nih.govmdpi.com
Antiviral Potentials
The search for novel antiviral agents has led to the investigation of various heterocyclic scaffolds, including those related to octahydropyranopyridine.
The compound rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine has been identified as having potential antiviral properties.
Chromeno[3,2-c]pyridines, which feature a chromene ring fused to a pyridine, have demonstrated notable antiviral activity. mdpi.com Natural and synthetic derivatives of this scaffold have been shown to be effective against rotavirus and tobacco mosaic virus. mdpi.comresearchgate.net The antiviral activity is a distinguishing feature of this particular class of chromenopyridines. mdpi.com Similarly, pyranopyrimidine scaffolds have been reported to possess anti-HIV and anti-HBV activities. asianjpr.com The broader class of pyridine compounds has also been a source of antiviral agents, with derivatives showing activity against various viruses, including human rhinovirus. mdpi.comresearchgate.net
Antinociceptive Activity Studies
Derivatives of octahydropyranopyridine have been synthesized and evaluated for their potential to alleviate pain.
Specifically, a series of novel cis- and trans-3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenols have been synthesized and their antinociceptive activity and opioid receptor profiles determined. rsc.org The synthesis of these compounds allows for the exploration of structure-activity relationships, which are crucial for optimizing their analgesic properties. rsc.org
Furthermore, trans-3-(octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols have also been prepared and studied for their antinociceptive effects. rsc.org The synthetic route developed for these compounds enables the creation of structural variants with different substitutions on the pyran ring and alternative N-groups, facilitating a detailed investigation of how these modifications impact their biological activity. rsc.org
Enzyme Inhibition Mechanisms
The octahydropyranopyridine scaffold and its analogs are of interest for their ability to inhibit specific enzymes involved in disease processes.
While direct data on octahydro-1H-pyrrolo[3,2-c]pyridine as an IDO1 inhibitor is part of broader research, related pyrazolo[3,4-b]pyridine derivatives have been extensively studied as inhibitors of various kinases. These compounds have shown potent and selective inhibition of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are key regulators of the cell cycle and are important targets in cancer therapy. nih.govnih.govresearchgate.net
Additionally, pyrazolo[3,4-b]pyridine analogs have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.govnih.gov Some of these inhibitors exhibit excellent selectivity for GSK-3 over the closely related CDK2. nih.gov The ability of these scaffolds to selectively target specific enzymes makes them attractive candidates for the development of targeted therapies.
Neurotropic and Anticonvulsant Research
The pyrano[3,4-c]pyridine scaffold is a recurring motif in compounds investigated for their effects on the central nervous system, particularly as neurotropic and anticonvulsant agents.
Derivatives of pyrano[3,4-c]pyridines have been synthesized and shown to possess a broad spectrum of neurotropic activities. nih.govresearchgate.net For instance, piperazino-derivatives of pyrano[3,4-c]pyridines have demonstrated pronounced anticonvulsant and anxiolytic properties in pharmacological screenings. researchgate.net These studies often employ models such as corazole (pentylenetetrazole, PTZ)-induced seizures and the "open field" test to assess these effects. researchgate.net
Further research into pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, which are based on the pyrano[3,4-c]pyridine structure, has identified compounds with potent and wide-spectrum anticonvulsant properties in both the maximal electroshock seizure (MES) and subcutaneous PTZ seizure tests. nih.gov Some of these derivatives also exhibited anxiolytic and antidepressant activities. nih.gov A structure-activity relationship study revealed that the presence of a 3,4-dichlorophenyl substituent on the thiophene (B33073) ring was beneficial for anticonvulsant activity. nih.gov
The synthesis of new heterocyclic systems derived from pyrano[3,4-c]pyridines, such as pyrano[3,4-c] nih.govnih.govnih.govtriazolo[4,3-a]pyridines, has also yielded compounds with significant neurotropic activity. nih.gov In a study of these derivatives, several compounds were found to be active in both PTZ and MES anticonvulsant tests. nih.gov
| Compound Series | Neurotropic Activity | Key Findings |
| Piperazino-derivatives of pyrano[3,4-c]pyridines | Anticonvulsant, Anxiolytic | Displayed pronounced activity in corazole antagonism and open field tests. researchgate.net |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Anticonvulsant, Anxiolytic, Antidepressant | Exhibited potent and wide-spectrum anticonvulsant properties in MES and PTZ tests. A 3,4-dichlorophenyl substituent was found to be beneficial for activity. nih.gov |
| Pyrano[3,4-c] nih.govnih.govnih.govtriazolo[4,3-a]pyridines | Anticonvulsant | Several compounds were active in both PTZ and MES anticonvulsant tests. nih.gov |
Anticancer and Antiproliferative Activity Assessment
Pyridine and pyrimidine (B1678525) scaffolds are considered "privileged structures" in medicinal chemistry due to their widespread presence in biologically active compounds, including those with anticancer properties. nih.gov
General Pyridine and Pyrimidine Scaffolds
Over 85% of biologically active compounds are heterocyclic or contain heterocyclic moieties, with nitrogen-containing derivatives like pyridines and pyrimidines being particularly prominent. nih.gov Research has focused on enhancing the antitumor activity of derivatives of pyrimidine-2(1H)-thione and 2-pyridone by incorporating various heterocyclic pharmacophores. nih.gov In one study, pyridine analogs demonstrated the strongest antiproliferative activity against melanoma cells, with one compound featuring a thiophene ring and a 3,4,5-trimethoxyphenyl group showing promising results in cell cycle arrest and tubulin polymerization inhibition, ultimately leading to cancer cell apoptosis. nih.gov
Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolopyridine nucleus, being structurally similar to natural purines, can act as an antagonist in various biological processes, which has led to the discovery of numerous derivatives with anticancer activity. nih.gov
| Scaffold | Anticancer Activity | Mechanism of Action/Key Findings |
| Pyridine and Pyrimidine Hybrids | Antiproliferative against melanoma | A pyridine analog with a thiophene and a 3,4,5-trimethoxyphenyl group induced cell cycle arrest and apoptosis through tubulin polymerization inhibition. nih.gov |
| Pyrazolo[3,4-b]pyridines | General anticancer activity | Act as purine (B94841) antagonists, interfering with biological processes essential for cancer cell growth. nih.gov |
While direct studies on the anticancer activity of "Octahydro-1H-pyrano[3,4-b]pyridine" are not prevalent in the reviewed literature, the established anticancer potential of the broader pyridine and pyrimidine scaffolds suggests that the octahydropyranopyridine framework could serve as a valuable template for the design of novel antiproliferative agents.
Computational and Theoretical Investigations of Octahydropyranopyridine Scaffolds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular scaffolds at the electronic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For scaffolds related to octahydropyranopyridine, such as pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been instrumental. For instance, DFT has been employed to explore plausible reaction mechanisms, as demonstrated in the formation of pyrazolo[3,4-d]pyrimidine-4-amines, where calculations helped determine the more likely reaction pathway by comparing the energy profiles of different routes. mdpi.com
In studies of newly synthesized pyrazolo[3,4-b]pyridine derivatives, DFT calculations have been used to determine properties like the HOMO-LUMO energy gap, which provides insights into the molecule's electronic stability and reactivity. nih.gov One study on a particularly active pyrazolo[3,4-b]pyridine derivative (compound 2g) calculated an energy gap of 0.17 eV, correlating its electronic properties with its observed high efficacy against cancer cell lines and bacteria. nih.gov These studies showcase how DFT can elucidate electronic properties and reaction energetics, which are crucial for understanding the behavior of complex heterocyclic systems.
The octahydropyranopyridine scaffold, containing fused saturated rings, can exist in multiple conformations. Analyzing the energy barriers between these conformers is crucial for understanding its dynamic behavior and how it interacts with biological targets. Computational methods are used to map the conformational free energy landscape. For example, in fused ring systems, ab-initio metadynamics can compute the landscape with respect to ring puckering coordinates to identify the most stable conformations and the energy barriers for interconversion. nih.gov
For related structures like piperidine (B6355638) derivatives, molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict conformer energies. researchgate.net These calculations can accurately model the electrostatic interactions that dictate conformational preferences, especially upon protonation. researchgate.net Furthermore, for N-substituted piperidines, a combination of conformational searches and DFT calculations of NMR chemical shifts allows for the validation of the lowest energy conformers and their relative populations, which are estimated using Boltzmann weighting factors. rsc.org Such analyses are directly applicable to the piperidine portion of the octahydropyranopyridine scaffold to predict its most likely three-dimensional structures.
Table 6.1: Example of Calculated Conformational Energy Data for Related Systems
| Compound System | Method | Finding | Reference |
| Fused 3- and 6-membered heterocycles | ab-initio metadynamics | Identified flattened half-chair conformations (³H₄ and ⁴H₃) as the most favored. | nih.gov |
| 4-Substituted Piperidinium Salts | Molecular Mechanics (COSMIC) | Quantitatively predicted stabilization of the axial conformer upon protonation due to electrostatic interactions. | researchgate.net |
| N-Methyl Piperidine | DFT-SIC | Calculated binding energies for chair (2.87 eV) and twist (2.96 eV) conformers, showing excellent agreement with experimental data. | biomedres.us |
Molecular Modeling and Docking Simulations
Molecular modeling and docking are essential computational techniques for predicting how a ligand might bind to a biological target, providing a basis for structure-based drug design.
Molecular docking simulations are widely used to predict the binding modes and affinities of heterocyclic scaffolds within the active sites of proteins. This approach has been extensively applied to derivatives of pyrimidine (B1678525), pyrrolo[3,2-c]pyridine, and pyrazolo[4,3-c]pyridine.
Pyrimidine Derivatives: Docking studies on novel pyrimidine derivatives identified compound 7c as having a favorable interaction with the active site of dihydrofolate reductase (DHFR), a key antibacterial target. This computational prediction was subsequently confirmed by in vitro enzyme inhibition assays.
Pyrrolo[3,2-c]pyridine Scaffolds: To develop new anticancer agents, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors. Docking studies helped to rationalize the potent antiproliferative activities observed, with compound 10t showing strong interactions. In another study, pyrrolo[3,2-c]pyridine derivatives were evaluated as FMS kinase inhibitors, with docking results helping to explain the structure-activity relationship.
Pyrazolo[4,3-c]pyridine and Related Scaffolds: Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been docked into various kinase active sites. For example, compounds 17 and 19 showed good interaction with the Pim-1 kinase active site, consistent with their measured IC50 values. Similarly, docking studies validated the in vitro antidiabetic activity of pyrazolo[3,4-b]pyridine hydrazones by showing their interaction with the α-amylase enzyme.
Intermolecular Interaction Analysis in Crystalline States
Understanding how molecules pack in a solid state is critical for controlling the physical properties of materials. Hirshfeld surface analysis and PIXEL calculations are two prominent methods for investigating intermolecular interactions in crystals.
PIXEL Calculation: The PIXEL method is a semi-empirical approach that calculates lattice energies by summing intermolecular interaction energies between molecular pairs. rsc.org It partitions the total energy into physically meaningful components: coulombic (electrostatic), polarization, dispersion, and repulsion, based on the molecule's electron density. nih.govbiomedres.us This allows for a quantitative understanding of the forces driving crystal packing. nih.gov The method is highly effective for screening a large number of molecular crystals, making it valuable for polymorphism prediction. researchgate.net While the prompt mentions its use for spiropyrrolizine compounds, PIXEL is broadly applicable to a wide range of organic and organometallic crystal structures. rsc.orgbiomedres.us
Table 6.2: Overview of Intermolecular Interaction Analysis Techniques
| Technique | Principle | Output | Application Example | Reference |
| Hirshfeld Surface Analysis | Partitions crystal space into regions defined by the electron distribution of the molecule. | Visual maps (dnorm, shape-index) and 2D fingerprint plots quantifying contact types. | Analyzing C-H···Cl, N-H···O, and H···H contacts in pyridazinone and pyrazole (B372694) derivatives. | |
| PIXEL Calculation | Calculates intermolecular interaction energies from ab initio molecular electron densities. | Partitioned energies (coulombic, polarization, dispersion, repulsion) and total lattice energy. | Calculating lattice energy and its components for organic crystals to understand packing forces. | nih.govrsc.org |
Spectroscopic Data Correlation with Theoretical Predictions
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.
For intermediates and derivatives of scaffolds like pyrrolo[3,4-b]pyridine and pyrazolo[3,4-b]pyridine, DFT calculations are a standard tool for predicting vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.
NMR Spectroscopy: In the structural elucidation of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations at the B3LYP level were used to compute bond lengths, angles, and torsion angles. The theoretical results showed a high correlation (coefficients > 90%) with the experimental data obtained from X-ray crystallography, validating both the experimental structure and the computational model. For N-substituted pyrrolidines and piperidines, a strong correlation between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts has been used to validate the computed minimum energy conformers. rsc.org Similarly, the structures of synthesized pyrazolo[3,4-b]pyridine derivatives were confirmed using techniques including ¹H NMR, ¹³C NMR, and LC-MS, with the data being consistent with the proposed structures.
IR Spectroscopy: Theoretical IR spectra are often calculated to help assign experimental vibrational bands. For pyrazolo[3,4-b]pyridine derivatives, the synthesized compounds are routinely characterized by FT-IR, and the observed frequencies are compared with theoretically predicted ones to confirm the presence of specific functional groups. nih.gov
This synergy between theoretical prediction and experimental measurement is invaluable for the unambiguous structural characterization of complex heterocyclic molecules.
Cheminformatics and in silico Scaffold Design
Cheminformatics and in silico scaffold design play a pivotal role in modern drug discovery, providing the tools to systematically analyze and design novel molecular structures. nih.gov For the octahydropyranopyridine framework, these computational techniques are instrumental in navigating its complex chemical space to identify derivatives with optimized properties.
Virtual Screening and Pharmacophore Modeling:
One of the primary applications of in silico design is virtual screening, which allows for the rapid assessment of large compound libraries to identify potential hits. For a given biological target, a pharmacophore model can be developed based on the key interaction features required for binding. In studies on related heterocyclic systems like 1-ethyl-1H-pyrazolo[3,4-b]pyridine, 3D structure-based pharmacophore models have been successfully used to identify novel binders of targets such as bromodomain-containing protein 9 (BRD9). nih.gov This approach involves identifying a promising initial hit and then exploring structural modifications to improve binding affinity and biological activity. nih.gov For the octahydropyranopyridine scaffold, a similar workflow could be employed, starting with the known structure of a target protein or a set of known active ligands to build a predictive pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies are a cornerstone of cheminformatics, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For instance, QSAR studies on substituted 2-aminopyridine (B139424) derivatives have been used to develop models that can predict their inhibitory activity against nitric oxide synthases. nih.gov These models are built using various molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
A typical QSAR study on octahydropyranopyridine derivatives would involve the following steps:
Data Set Preparation: A series of octahydropyranopyridine analogues with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. researchgate.net
The resulting QSAR model can then be used to predict the activity of newly designed octahydropyranopyridine derivatives, helping to prioritize the most promising candidates for synthesis and testing. The insights gained from the model can also guide the optimization of the scaffold by highlighting the structural features that are most important for activity. researchgate.net
Molecular Docking and Dynamics:
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is crucial for understanding the molecular basis of a compound's activity and for designing derivatives with improved binding characteristics. For example, molecular modeling studies on indolyl-pyrimidine hybrids have revealed their binding modes within the EGFR active site, corroborating their experimentally observed inhibitory activity. nih.gov
In the context of the octahydropyranopyridine scaffold, docking studies could be used to:
Identify potential binding poses of derivatives within a target's active site.
Analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Guide the design of new derivatives with modifications that enhance these interactions.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. nih.gov
Illustrative Data from in silico Studies:
The following tables represent the types of data typically generated during cheminformatics and in silico design studies.
Table 1: Example of QSAR Model Parameters for a Hypothetical Series of Octahydropyranopyridine Derivatives
| Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination, indicating a good fit of the model to the data. |
| q² | 0.85 | Cross-validated r², indicating the predictive power of the model. |
| F-statistic | 120.5 | A measure of the statistical significance of the model. |
| Descriptors | ALogP, TPSA, Mol. Wt. | Examples of molecular descriptors that may be included in the model. |
This table is illustrative and does not represent actual experimental data for the specified compound.
Table 2: Example of Molecular Docking Results for a Hypothetical Octahydropyranopyridine Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Kinase X | -9.5 | ASP145, LYS88, PHE201 |
| Protease Y | -8.2 | GLU112, HIS45, TRP99 |
| GPCR Z | -7.9 | TYR301, SER150, ASN154 |
This table is illustrative and does not represent actual experimental data for the specified compound.
Future Research Directions and Outlook for Octahydro 1h Pyrano 3,4 B Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing octahydro-1H-pyrano[3,4-b]pyridine and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. A significant shift away from traditional batch processing towards continuous flow chemistry is anticipated to offer numerous advantages. researchgate.net Flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalable production. cinz.nznoelresearchgroup.com The adoption of flow reactors can lead to more efficient and sustainable processes for creating complex molecules like pyranopyridine derivatives. researchgate.netdurham.ac.uk
Key areas for future development in synthetic methodologies include:
Greener Catalysis: Research into novel and recyclable catalytic systems is essential. This includes the use of solid acid catalysts, such as amorphous carbon-supported sulfonic acid, which can improve reaction efficiency and yield in the synthesis of the pyranopyridine core. evitachem.com The "borrowing hydrogen" methodology, which utilizes organometallic catalysts for C-N bond formation, presents a powerful and atom-economical strategy for the synthesis of saturated aza-heterocycles. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation has already shown promise in accelerating the synthesis of related heterocyclic systems and can be further explored to shorten reaction times and improve yields for this compound synthesis. researchgate.net
Exploration of Underexplored Derivatization Pathways and Functionalization Strategies
To unlock the full potential of the this compound scaffold, a deeper exploration of its derivatization and functionalization is necessary. While standard reactions like oxidation and reduction are known, future research should focus on more advanced and site-selective methodologies. evitachem.com
Promising avenues for exploration include:
C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for modifying complex molecules. For saturated aza-heterocycles like this compound, the remote functionalization of unactivated sp³ C-H bonds, particularly at the β-position, remains a significant challenge and a key area for future research. nih.gov
Photoredox Catalysis: Organic photoredox catalysis has emerged as a promising strategy for the β-functionalization of saturated aza-heterocycles. nih.govnih.gov This two-step approach, involving a dehydrogenation to form an ene-carbamate followed by hydrofunctionalization, can introduce a variety of substituents at the β-position. nih.gov
Novel Ring System Construction: Building upon the existing pyranopyridine core, the synthesis of more complex, N-fused heterocycles through sequential C-H and C-C bond functionalizations offers a pathway to novel molecular architectures with unique three-dimensional shapes. princeton.edu
Identification of New Biological Targets and Therapeutic Applications
Derivatives of the pyranopyridine scaffold have already demonstrated a range of biological activities, including antioxidant and antimicrobial properties. evitachem.com The broader family of fused pyrimidines has shown potential as anticancer and antimicrobial agents. nih.gov Future research should aim to systematically screen this compound derivatives against a wider array of biological targets to uncover new therapeutic opportunities.
Future research in this area should focus on:
High-Throughput Screening: The use of high-throughput screening (HTS) of diverse chemical libraries containing the this compound scaffold against a multitude of biological targets is essential for identifying novel bioactivities. nih.gov
Target-Focused Libraries: The design and synthesis of libraries biased towards specific classes of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases, can accelerate the discovery of potent and selective modulators. nih.govotavachemicals.com
Exploration of Novel Therapeutic Areas: Beyond the established activities, screening for efficacy in areas with significant unmet medical needs, such as neurodegenerative diseases and viral infections, could reveal untapped therapeutic potential. For instance, libraries targeting proteins like Exportin 1 (XPO1) and Farnesyl Protein Transferase (FPT) could be of interest. otavachemicals.com
Advanced Computational Design and Optimization for Enhanced Scaffold Properties
In silico methods are poised to play an increasingly critical role in the rational design and optimization of this compound derivatives. By predicting the properties of virtual compounds, computational chemistry can guide synthetic efforts towards molecules with improved efficacy and drug-like characteristics.
Key computational approaches for future research include:
In Silico ADMET Prediction: The early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the development of viable drug candidates. nih.govnih.gov Computational models can be used to assess the drug-likeness of virtual derivatives and prioritize compounds for synthesis. nih.govresearchgate.net
Molecular Docking and Virtual Screening: Computational screening and covalent docking can be employed to predict the binding of this compound derivatives to the active sites of biological targets, helping to identify potential inhibitors and elucidate their mechanism of action. otavachemicals.comresearchgate.net
Scaffold Hopping and Optimization: Computational techniques can be used to explore chemical space around the this compound scaffold, suggesting modifications that could enhance binding affinity, selectivity, and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
